N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by a 2,5-dimethylfuran-3-carboxamide core linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxyethyl spacer. The 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester is a reactive moiety widely used in bioconjugation chemistry for forming stable amide bonds with primary amines under mild conditions . The ethoxyethyl chain enhances solubility and flexibility, facilitating interactions with biomolecules.
This compound’s synthesis typically involves coupling activated carboxyl intermediates with NHS esters. For instance, describes a related synthesis using DCC (N,N'-dicyclohexylcarbodiimide) and NHS to activate carboxyl groups, a method applicable to the target compound’s preparation . Applications span drug delivery, protein modification, and polymer chemistry, leveraging its NHS ester reactivity.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-9-12(11(2)22-10)15(20)16-5-7-21-8-6-17-13(18)3-4-14(17)19/h9H,3-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBDARBZJDSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine-2,5-dione intermediate. This intermediate is then reacted with ethylene glycol derivatives under controlled conditions to introduce the ethoxyethyl group. The final step involves the coupling of this intermediate with 2,5-dimethylfuran-3-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties .
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anticonvulsant and in pain management.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes. This inhibition can lead to anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Table 1. Comparative Analysis of NHS Ester-Containing Compounds
| Compound Name | Molecular Weight (g/mol) | Linker Type | Reactive Group | Key Application |
|---|---|---|---|---|
| N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide | ~350 (estimated) | Ethoxyethyl | NHS ester | Small-molecule conjugation |
| Sulfo-SMCC | 436.38 | Cyclohexane-PEG | NHS ester + maleimide | Protein crosslinking |
| NHS-PEG4-Maleimide | 525.51 | PEG4 | NHS ester + maleimide | Antibody-drug conjugates |
| Benzyl NHS ester | 217.22 | None | NHS ester | Peptide synthesis |
Limitations and Innovations
- Solubility : Less hydrophilic than Sulfo-NHS esters, limiting use in aqueous reactions without co-solvents.
- Innovation: The furan-carboxamide structure offers a unique scaffold for targeting enzymes or receptors with aromatic-binding pockets, as explored in furan-based drug design.
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide, a compound derived from the pyrrolidine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17N3O4S
- Molecular Weight : 311.3568 g/mol
- CAS Number : 2034538-61-7
- IUPAC Name : N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-methyl-1,3-thiazole-5-carboxamide
Anticonvulsant Activity
Research indicates that compounds related to this compound exhibit significant anticonvulsant properties. A study highlighted the effectiveness of hybrid pyrrolidine derivatives in various seizure models:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound 22 | 23.7 | Maximal Electroshock (MES) |
| Compound 22 | 22.4 | 6 Hz (32 mA) Seizures |
| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |
These compounds demonstrated broad-spectrum activity with mechanisms likely involving the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound exhibits antinociceptive properties. In vivo studies have shown efficacy in reducing pain responses in models such as:
- Formalin-induced tonic pain
- Capsaicin-induced neurogenic pain
- Oxaliplatin-induced neuropathic pain
The pharmacological profile suggests a multifaceted mechanism that could be beneficial for treating neuropathic pain conditions .
The mechanisms underlying the biological activities of this compound involve multiple targets:
- Sodium Channel Inhibition : Reduces neuronal excitability.
- Calcium Current Modulation : Alters neurotransmitter release.
- TRPV1 Receptor Antagonism : Mitigates pain signaling pathways.
These actions collectively contribute to its anticonvulsant and analgesic effects .
Case Studies and Research Findings
Recent studies have focused on the development of hybrid compounds incorporating structural elements from established antiepileptic drugs. These hybrids were tested across various animal models to evaluate their efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
